Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate, also known as methyl 1-ethyl-1H-1,3-benzodiazole-6-carboxylate, is a compound that belongs to the class of imidazole-containing compounds Imidazole-containing compounds are known to interact with a broad range of biological targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to a wide range of biological activities . The imidazole ring is a key component of many biologically active molecules, and its presence can significantly influence the compound’s interaction with its targets .
Biochemical Pathways
Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities, potentially improving bioavailability .
Result of Action
Imidazole-containing compounds are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
It is known that the reaction conditions for the synthesis of imidazole-containing compounds can be mild enough for the inclusion of a variety of functional groups . This suggests that the compound may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of ortho-phenylenediamine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzimidazole ring. The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antiviral properties.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
- Ethyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate
- Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate
Uniqueness
Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the ester group at the 6-position enhances its lipophilicity and bioavailability, making it a promising candidate for drug development .
Properties
IUPAC Name |
methyl 3-ethylbenzimidazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-13-7-12-9-5-4-8(6-10(9)13)11(14)15-2/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOFQRQEJNWRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679747 |
Source
|
Record name | Methyl 1-ethyl-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-11-9 |
Source
|
Record name | Methyl 1-ethyl-1H-benzimidazole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-ethyl-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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